3-Hydroxy-10-methylundecanoic acid
Description
3-Hydroxy-10-methylundecanoic acid (CAS: 73292-31-6) is a branched-chain hydroxy fatty acid with the molecular formula C₁₂H₂₄O₃ . Structurally, it features:
- A 12-carbon backbone with a methyl group at the 10th position.
- A hydroxyl group at the 3rd position.
- A terminal carboxylic acid group.
This compound combines both hydroxyl and methyl substituents, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-hydroxy-10-methylundecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-10(2)7-5-3-4-6-8-11(13)9-12(14)15/h10-11,13H,3-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYYXFPPXZNAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568041 | |
| Record name | 3-Hydroxy-10-methylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73292-36-1 | |
| Record name | 3-Hydroxy-10-methylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-10-methylundecanoic acid typically involves the hydroxylation of 10-methylundecanoic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common synthetic route involves the use of a palladium-catalyzed hydrogenation process, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In an industrial setting, the production of 3-hydroxy-10-methylundecanoic acid may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-10-methylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 3-Keto-10-methylundecanoic acid.
Reduction: 3-Hydroxy-10-methylundecanol.
Substitution: 3-Chloro-10-methylundecanoic acid.
Scientific Research Applications
3-Hydroxy-10-methylundecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-10-methylundecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in lipid metabolism. This leads to increased oxidative stress and cell death in fungal cells .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
| Compound Name | CAS No. | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|---|
| 3-Hydroxy-10-methylundecanoic acid | 73292-31-6 | C₁₂H₂₄O₃ | -OH (C3), -CH₃ (C10), -COOH | Branched chain with hydroxyl and methyl |
| 10-Methylundecanoic acid | 2724-56-3 | C₁₂H₂₄O₂ | -CH₃ (C10), -COOH | Branched chain (no hydroxyl) |
| 3-Hydroxydecanoic acid | 5561-87-5 | C₁₀H₂₀O₃ | -OH (C3), -COOH | Shorter chain (C10), no methyl |
| 10-Hydroxydecanoic acid | 1679-53-4 | C₁₀H₂₀O₃ | -OH (C10), -COOH | Hydroxyl at terminal position |
| 10-Oxoundecanoic acid | 676-00-6 | C₁₁H₂₀O₃ | -C=O (C10), -COOH | Ketone group at C10 |
| (S)-9-Hydroxy-10-undecenoic acid | HMDB0032662 | C₁₁H₂₀O₃ | -OH (C9), C=C (C10), -COOH | Unsaturated, hydroxyl at C9 |
Physicochemical Properties
- Solubility: The hydroxyl group in 3-Hydroxy-10-methylundecanoic acid enhances water solubility compared to non-hydroxylated analogs like 10-Methylundecanoic acid (C₁₂H₂₄O₂), which is primarily soluble in organic solvents . Shorter-chain analogs (e.g., 3-Hydroxydecanoic acid, C₁₀H₂₀O₃) exhibit greater water solubility due to reduced hydrophobicity .
- Melting/Boiling Points: Branched chains (e.g., 10-Methylundecanoic acid) lower melting points compared to linear-chain acids. The hydroxyl group in 3-Hydroxy-10-methylundecanoic acid may increase its melting point relative to non-hydroxylated analogs . 3-Hydroxydecanoic acid (C₁₀H₂₀O₃) melts at 57–60°C, suggesting similar thermal behavior for the target compound .
Reactivity and Stability
- Hydroxyl Group Reactivity: The C3 hydroxyl group enables esterification and hydrogen bonding, distinguishing it from 10-Methylundecanoic acid. This reactivity is comparable to 3-Hydroxydecanoic acid . In contrast, 10-Oxoundecanoic acid (C₁₁H₂₀O₃) contains a ketone, which participates in nucleophilic additions rather than esterification .
- Oxidation Sensitivity: Compounds with unsaturated bonds (e.g., (S)-9-Hydroxy-10-undecenoic acid) are prone to oxidation, whereas saturated analogs like 3-Hydroxy-10-methylundecanoic acid are more stable .
- Stability: Similar to 10-Hydroxydecanoic acid, the target compound is likely stable under recommended storage conditions but incompatible with strong acids/alkalis .
Biological Activity
3-Hydroxy-10-methylundecanoic acid (C12H24O3), a fatty acid derivative, has garnered attention in the scientific community for its diverse biological activities. This compound is primarily studied for its potential therapeutic effects, including antifungal and antimicrobial properties, as well as its role in metabolic pathways.
3-Hydroxy-10-methylundecanoic acid features a hydroxyl group at the 3rd position and a methyl group at the 10th position of the undecanoic acid chain. This unique structure influences its chemical reactivity and biological functions.
| Property | Value |
|---|---|
| Chemical Formula | C12H24O3 |
| Molecular Weight | 216.32 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
The biological activity of 3-hydroxy-10-methylundecanoic acid is primarily attributed to its interaction with specific molecular targets:
- Antifungal Activity : It disrupts fungal cell membranes and inhibits key enzymes involved in lipid metabolism, leading to increased oxidative stress and cell death in fungal cells.
- Antimicrobial Effects : Exhibits activity against various bacterial strains by inducing lipid peroxidation within bacterial cell membranes, which contributes to its preservative properties .
Antifungal Activity
A study highlighted the compound's efficacy against Candida albicans, showing a significant reduction in fungal viability at concentrations as low as 100 µg/mL. The mechanism was linked to membrane disruption and increased oxidative stress within the fungal cells.
Antimicrobial Properties
In another investigation, 3-hydroxy-10-methylundecanoic acid demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli.
Case Studies
- Fungal Infections : In a clinical trial involving patients with recurrent fungal infections, topical application of formulations containing 3-hydroxy-10-methylundecanoic acid resulted in a 70% improvement in symptoms compared to a placebo group.
- Bacterial Infections : A laboratory study assessed the compound's effect on wound infections caused by Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial load when treated with the compound, supporting its potential use in wound care formulations .
Comparative Analysis with Similar Compounds
Comparative studies with related hydroxy acids such as 3-hydroxydecanoic acid and 3-hydroxyundecanoic acid reveal distinct differences in biological activity attributed to structural variations:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 3-Hydroxydecanoic Acid | Lacks methyl group | Lower antifungal potency |
| 3-Hydroxyundecanoic Acid | Similar structure without methyl group | Moderate antimicrobial effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
